2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine” are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine” are not detailed in the sources I found .Scientific Research Applications
Novel Synthetic Routes and Intermediates
The compound has been a significant focus in the development of new synthetic pathways and intermediates for various applications. For instance, a novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, a medication used to treat benign prostatic hyperplasia. This route, starting from 2-nitrochlorobenzene, has been appreciated for its convenience and economic viability in accessing the intermediate (Luo et al., 2008). Additionally, the compound is a central player in the asymmetric synthesis of its derivatives, which serve as key intermediates in various synthetic processes (Jia-li, 2015).
Polymer Science and Materials Chemistry
In the realm of polymer science and materials chemistry, the compound's derivatives have been utilized to synthesize novel polymers. Hyperbranched polymers with a controlled degree of branching from 0 to 100% were successfully synthesized from 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, highlighting the versatility of these compounds in creating polymers with varied structural properties (Segawa et al., 2010). Another study synthesized fluorinated Polybenzimidazopyrrolones with excellent alkaline-hydrolysis resistance, indicating the potential of these compounds in creating materials with specific resistance properties (Tao et al., 2014).
Organic Synthesis and Chemical Transformations
The compound has been central to various organic synthesis and chemical transformation studies. For instance, it has been used in the nonenzymatic kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation, demonstrating its role in stereoselective chemical processes (Xu et al., 2009). In another study, the reactions of perfluoro(2,3-epoxy-2-methylpentane) with amines involved the compound, leading to the production of novel amides through a presumed rearrangement of intermediate ketones (Filyakova et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSICALTKBOYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine | |
CAS RN |
1270479-61-2 | |
Record name | 2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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